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Methyl 2-isocyano-4-methylpentanoate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Racemization-Free Synthesis of Methyl 2-Isocyano-4-methylpentanoate
Application Note: Racemization-Free Synthesis of Methyl 2-Isocyano-4-methylpentanoate
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Peptidomimetic Engineers. Application: Building block for Ugi 4-component (U-4CR) and Passerini 3-component (P-3CR) multicomponent reactions.
Introduction & Mechanistic Rationale
Isocyanides (isonitriles) derived from enantiomerically pure α -amino acids are indispensable substrates in modern multicomponent reactions (MCRs) for the straightforward assembly of sterically hindered peptides and heterocyclic scaffolds. Specifically, methyl 2-isocyano-4-methylpentanoate , derived from L-leucine, is a critical building block.
The primary challenge in synthesizing α -isocyano esters is the high risk of epimerization at the α -chiral center. Traditional dehydration of formamides using harsh reagents like phosphoryl chloride ( POCl3 ) or phosgene derivatives often requires strong bases or elevated temperatures, leading to racemization.
To ensure absolute scientific integrity and stereochemical fidelity, this protocol utilizes a mild, triphenylphosphine/iodine ( PPh3/I2 ) mediated dehydration in the presence of N-methylmorpholine (NMM).
-
The Causality of Reagent Selection: The PPh3/I2 system generates a highly electrophilic iodophosphonium intermediate in situ. This intermediate selectively activates the formamide oxygen at sub-zero temperatures. NMM is chosen over triethylamine because its milder basicity effectively scavenges the generated hydrogen iodide (HI) without abstracting the sensitive α -proton, thereby preserving the enantiomeric excess (ee > 99:1).
Experimental Workflow
Synthesis workflow for methyl 2-isocyano-4-methylpentanoate via formamide dehydration.
Quantitative Data & Reagent Preparation
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in System |
| N-Formyl-L-leucine methyl ester | 173.21 | 1.0 | 1.73 g (10 mmol) | Substrate |
| Triphenylphosphine ( PPh3 ) | 262.29 | 1.5 | 3.93 g (15 mmol) | Activating Agent |
| Molecular Iodine ( I2 ) | 253.81 | 1.5 | 3.81 g (15 mmol) | Activating Agent |
| N-Methylmorpholine (NMM) | 101.15 | 3.0 | 3.30 mL (30 mmol) | Mild Acid Scavenger |
| Dichloromethane ( CH2Cl2 ) | 84.93 | - | 50 mL (0.2 M) | Aprotic Solvent |
Note: All glassware must be oven-dried, and the reaction must be conducted under an inert argon or nitrogen atmosphere to prevent moisture from hydrolyzing the highly reactive iodophosphonium intermediate.
Step-by-Step Synthesis Protocol
Phase 1: Complex Formation
-
Solvent Preparation: Charge a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar with 40 mL of anhydrous CH2Cl2 .
-
Iodophosphonium Generation: Add PPh3 (3.93 g, 15 mmol) to the flask. Once dissolved, add I2 (3.81 g, 15 mmol) in three portions over 5 minutes.
-
Causality: Stepwise addition prevents excessive localized heating. The solution will transition to a distinct yellow/brown color, indicating the successful formation of the Ph3PI2 complex. Stir for 10 minutes at room temperature.
-
Phase 2: Base Addition and Substrate Activation
-
Temperature Control: Submerge the reaction flask in an ice/salt bath and allow the internal temperature to reach -15 °C.
-
Causality: Strict temperature control is the primary variable preventing α -carbon epimerization during the subsequent elimination step.
-
-
Base Introduction: Slowly add NMM (3.30 mL, 30 mmol) dropwise via syringe over 5 minutes.
-
Formamide Dehydration: Dissolve N-Formyl-L-leucine methyl ester (1.73 g, 10 mmol) in 10 mL of anhydrous CH2Cl2 . Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature between -15 °C and 0 °C.
-
Reaction Maturation: Allow the mixture to stir for exactly 1 hour while maintaining the temperature below 0 °C. Monitor the disappearance of the formamide starting material via Thin Layer Chromatography (TLC) (Hexane/EtOAc, 7:3).
Phase 3: Quenching and Isolation
-
Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ).
-
Causality: Na2S2O3 instantly reduces any unreacted electrophilic iodine to inert iodide ( I− ), halting the reaction and preventing oxidative degradation of the newly formed isocyanide during workup.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH2Cl2 (2 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with cold water (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (water bath < 25 °C).
-
Causality: Isocyanides can be volatile and thermally sensitive; low-temperature rotary evaporation prevents product loss.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% EtOAc in Hexanes) to afford the pure isocyanide as a pale yellow to colorless liquid[1].
Self-Validating System: Analytical Characterization
To ensure the integrity of the synthesized methyl 2-isocyano-4-methylpentanoate, validate the product against the following spectroscopic benchmarks. The presence of the isocyanide carbon is the definitive marker of success.
-
1 H NMR (400 MHz, CDCl3 ): δ 4.19-4.25 (m, 1H, α -CH), 3.64 (s, 3H, OCH3 ), 1.85-1.89 (m, 2H, CH2 ), 1.49-1.54 (m, 1H, γ -CH), 0.91 (d, J = 6.7 Hz, 6H, 2×CH3 ).
-
13 C NMR (100 MHz, CDCl3 ): δ 170.7 (Ester C=O), 155.8 (Isocyanide N≡C ) , 56.3 ( α -C), 51.8 ( OCH3 ), 38.9 ( CH2 ), 23.5 ( CH3 ), 22.7 ( CH3 ).
-
High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C8H14NO2 [M+H]+ : 156.1025.
Diagnostic Note: The characteristic isocyanide carbon peak at ~155.8 ppm in the 13 C NMR spectrum, along with a strong IR absorption band near 2140 cm−1 (N≡C stretch), provides conclusive proof of dehydration without degradation.
Sources
Application Note: Ugi Four-Component Reaction (U-4CR) Protocol Utilizing Methyl 2-Isocyano-4-Methylpentanoate
Application Note: Ugi Four-Component Reaction (U-4CR) Protocol Utilizing Methyl 2-Isocyano-4-Methylpentanoate
Introduction & Scope
The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is a cornerstone of diversity-oriented synthesis and isocyanide-based multicomponent reactions (IMCRs)[1]. By condensing an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide in a single pot, the U-4CR affords highly substituted α-acylamino amides (peptidomimetics) with exceptional atom economy[2].
This application note details a standardized, self-validating protocol for executing the U-4CR using methyl 2-isocyano-4-methylpentanoate (L-leucine methyl ester isocyanide)[3][4]. Isocyanides derived from enantiomerically pure α-amino acids are highly valuable substrates in drug discovery, as they allow for the straightforward, stereoconservative synthesis of sterically hindered peptide analogs and complex macrocycles.
Mechanistic Insights & Experimental Causality
Understanding the mechanism of the U-4CR is critical for optimizing reaction conditions and troubleshooting. The reaction does not proceed via a simultaneous collision of four molecules; rather, it follows a highly ordered sequence of bimolecular events[5].
-
Imine Formation : The amine and carbonyl compound undergo reversible condensation to form an imine, releasing water[6].
-
Protonation : The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion and a carboxylate anion[2].
-
α-Addition : The isocyanide carbon, acting as a nucleophile, attacks the iminium ion to form a nitrilium ion intermediate[5].
-
Carboxylate Trapping : The carboxylate anion attacks the nitrilium ion to form an α-adduct (an imidate)[2].
-
Mumm Rearrangement : The imidate undergoes a rapid, irreversible intramolecular acyl transfer from oxygen to nitrogen. This rearrangement provides the thermodynamic driving force that pulls all preceding reversible equilibria toward the final bis-amide product[5][6].
Fig 1. Mechanistic pathway of the Ugi-4CR highlighting the irreversible Mumm rearrangement.
Solvent Causality : The U-4CR is heavily favored in polar protic solvents, particularly low-molecular-weight alcohols like methanol[2]. Methanol stabilizes the charged iminium and nitrilium intermediates through hydrogen bonding and facilitates the crucial proton-transfer steps required prior to the Mumm rearrangement[2][5].
Concentration Causality : Because the reaction relies on multiple sequential bimolecular collisions, maintaining a high global concentration (typically 0.5 M to 2.0 M) is essential to maximize the reaction rate and suppress unimolecular side reactions[6].
Materials and Reagents
-
Amine : Primary amine (e.g., Benzylamine) - 1.0 equiv.
-
Carbonyl : Aldehyde or Ketone (e.g., Benzaldehyde) - 1.0 equiv.
-
Acid : Carboxylic acid (e.g., Acetic acid) - 1.0 equiv.
-
Isocyanide : Methyl 2-isocyano-4-methylpentanoate (CAS: 158340-98-8 / 67524-41-8) - 1.0 equiv[3][4].
-
Solvent : Anhydrous Methanol (MeOH) - Volume sufficient to achieve 1.0 M global concentration.
Step-by-Step Experimental Protocol
Pre-reaction Setup: Ensure all glassware is oven-dried. While the U-4CR is generally robust to atmospheric moisture (as water is a byproduct of imine formation), anhydrous solvents prevent premature hydrolysis of the isocyanide.
Step 1: Imine Pre-formation (0.0 - 1.0 h)
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add 1.0 mL of anhydrous methanol.
-
Stir the mixture at room temperature (20–25 °C) for 30 to 60 minutes.
-
Expert Insight: Pre-forming the imine is a critical strategic choice. If all four components are added simultaneously, the carboxylic acid can catalyze the competing Passerini three-component reaction (P-3CR) between the aldehyde and isocyanide, reducing the overall yield of the desired Ugi product[1].
Step 2: Activation and Nucleophilic Addition (1.0 - 1.1 h)
-
Add the carboxylic acid (1.0 mmol) to the stirring imine solution. Stir for 5 minutes to ensure complete protonation to the iminium ion[2].
-
Add methyl 2-isocyano-4-methylpentanoate (1.0 mmol) dropwise over 2 minutes.
-
Expert Insight: The reaction is mildly exothermic upon isocyanide addition[6]. For highly reactive substrates or larger scales, perform this addition in a ambient water bath to prevent solvent boil-off.
Step 3: Reaction Maturation (1.1 - 24.0 h)
-
Cap the flask and stir the reaction mixture vigorously at room temperature for 24 to 48 hours.
-
Monitor reaction progress via TLC (e.g., Hexanes/EtOAc 1:1) or LC-MS. The consumption of the isocyanide (which is often UV-inactive but can be visualized with phosphomolybdic acid or KMnO4 stains) is typically used to judge completion[7].
Step 4: Workup and Isolation
-
Transfer the mixture to a rotary evaporator and remove the methanol under reduced pressure (40 °C, ~100 mbar)[7].
-
Dissolve the crude oily residue in dichloromethane (DCM) or ethyl acetate (15 mL).
-
Transfer to a separatory funnel and wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (3 × 10 mL) to remove unreacted carboxylic acid[7].
-
Distilled water (10 mL).
-
Brine (10 mL).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo[7].
Step 5: Purification
-
Purify the crude α-acylamino amide via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.
-
Alternative: If the product precipitates directly from the methanol solution (common with highly crystalline peptidomimetics), it can be isolated by simple vacuum filtration and washed with cold diethyl ether, bypassing chromatography entirely[8].
Fig 2. Step-by-step experimental workflow for the Ugi four-component reaction.
Data Presentation: Quantitative Parameters
The following table summarizes the optimized parameters and expected outcomes for a standard U-4CR utilizing amino acid-derived isocyanides.
| Parameter | Recommended Value | Allowable Range | Mechanistic Rationale |
| Stoichiometry | 1:1:1:1 | 1 : 1 : 1-1.2 : 1 | Equimolar ratio maximizes atom economy. A slight excess of acid can drive imine protonation. |
| Concentration | 1.0 M | 0.5 M – 2.0 M | High concentration favors the bimolecular collision frequency required for the cascade[6]. |
| Solvent | Methanol (MeOH) | MeOH, EtOH, TFE | Polar protic solvents stabilize the nitrilium ion and facilitate the Mumm rearrangement[2]. |
| Temperature | 20–25 °C (RT) | 0 °C to 60 °C | RT is sufficient. Heating is only required for highly sterically hindered ketones/amines. |
| Reaction Time | 24 hours | 12 – 48 hours | Dependent on the steric bulk of the isobutyl group on the isocyanide and the amine/carbonyl. |
| Expected Yield | 75% - 90% | 60% - 95% | Yields are typically high due to the irreversible nature of the final Mumm rearrangement[6]. |
References[1] Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. URL: https://www.mdpi.com/1422-0067/21/23/9160[2]Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics: The Ugi reaction. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/10/55[8]Ugi Multicomponent Reaction. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v94p0054[9]A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00806g[3]2-ISOCYANO-4-METHYLPENTANOIC ACID METHYL ESTER. ChemicalBook. URL: https://www.chemicalbook.com/[4](S)-2-isocyano-4-methylpentanoate. Molaid. URL: https://www.molaid.com/[5]A convenient synthesis of enantiomerically pure α-isocyano esters and Nβ-Fmoc-amino alkyl isonitriles. Indian Journal of Chemistry. URL: http://nopr.niscpr.res.in/handle/123456789/45084[7]Ugi reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Ugi_reaction[6]Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03685
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. 2-ISOCYANO-4-METHYLPENTANOIC ACID METHYL ESTER | 67524-41-8 [chemicalbook.com]
- 4. (S)-2-isocyano-4-methylpentanoate - CAS号 158340-98-8 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00118B [pubs.rsc.org]
Application Notes and Protocols for the Passerini Reaction Utilizing Methyl 2-Isocyano-4-methylpentanoate
Application Notes and Protocols for the Passerini Reaction Utilizing Methyl 2-Isocyano-4-methylpentanoate
Introduction: Harnessing the Power of Multicomponent Reactions for Complex Molecule Synthesis
The Passerini three-component reaction (P-3CR) stands as a cornerstone of isocyanide-based multicomponent reactions, offering a highly convergent and atom-economical route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2] First discovered by Mario Passerini in 1921, this reaction has garnered significant interest in modern organic synthesis, particularly in the realms of medicinal chemistry and drug discovery, due to its ability to rapidly generate molecular complexity from simple and readily available starting materials.[1][3] The products of the Passerini reaction, α-acyloxy amides, are valuable scaffolds found in a variety of biologically active molecules and can serve as versatile intermediates for further synthetic transformations.[1][4]
This guide focuses on the application of a specific chiral isocyanide, methyl 2-isocyano-4-methylpentanoate, derived from the naturally occurring amino acid L-leucine. The incorporation of this building block introduces a key stereocenter and a lipophilic isobutyl group, providing a direct route to peptidomimetic structures and other complex chiral molecules.[5] The use of such chiral isocyanides in the Passerini reaction can lead to diastereoselective product formation, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of the Passerini reaction with methyl 2-isocyano-4-methylpentanoate. We will delve into the reaction mechanism, provide detailed protocols for the synthesis of the isocyanide and its subsequent use in the Passerini reaction, and discuss key experimental parameters and safety considerations.
Reaction Mechanism: A Concerted Pathway to Complexity
The mechanism of the Passerini reaction is generally accepted to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is most efficient.[1][3] The reaction is first order in each of the three components, indicating their involvement in the rate-determining step.[8]
The key steps of the mechanism are as follows:
-
Hydrogen Bond Formation: The carboxylic acid and the aldehyde form a hydrogen-bonded complex, which activates the carbonyl group of the aldehyde towards nucleophilic attack.[3]
-
α-Addition: The isocyanide then undergoes a formal α-addition to the activated carbonyl carbon and the carboxylate oxygen in a concerted fashion. This step forms a transient nitrilium ion intermediate.[9]
-
Mumm Rearrangement: The intermediate rapidly undergoes an intramolecular O- to N-acyl transfer, known as the Mumm rearrangement, to yield the stable α-acyloxy amide product.[1][9]
Synthesis of Methyl 2-Isocyano-4-methylpentanoate
The synthesis of the title isocyanide can be readily achieved from its corresponding amino acid precursor, L-leucine methyl ester hydrochloride, via a two-step procedure involving formylation followed by dehydration.
Protocol 1: Synthesis of Methyl 2-formamido-4-methylpentanoate
This protocol is adapted from standard procedures for the N-formylation of amino esters.
Materials:
-
L-leucine methyl ester hydrochloride
-
Formic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of L-leucine methyl ester hydrochloride (1.0 eq) in formic acid (5.0 eq) at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-formyl ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Dehydration to Methyl 2-Isocyano-4-methylpentanoate
This protocol employs a common method for the dehydration of formamides to isocyanides using phosphoryl chloride and a base.
Materials:
-
Methyl 2-formamido-4-methylpentanoate
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 2-formamido-4-methylpentanoate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add triethylamine (2.2 eq) or pyridine.
-
Add phosphoryl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The crude isocyanide will have a strong, unpleasant odor.
-
The crude methyl 2-isocyano-4-methylpentanoate should be used immediately in the subsequent Passerini reaction or purified by vacuum distillation if necessary.
Passerini Reaction Protocol
This protocol provides a general procedure for the Passerini reaction utilizing methyl 2-isocyano-4-methylpentanoate. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
Methyl 2-isocyano-4-methylpentanoate (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.1 eq) and the aldehyde (1.0 eq). Dissolve the solids in the chosen anhydrous aprotic solvent (to achieve a concentration of 0.5-1.0 M).
-
Isocyanide Addition: Add methyl 2-isocyano-4-methylpentanoate (1.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the aldehyde and carboxylic acid. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Upon completion of the reaction, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acyloxy amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Passerini product. The product will likely be a mixture of diastereomers.
Data Summary and Expected Outcomes
The following table summarizes key parameters and expected outcomes for the Passerini reaction with methyl 2-isocyano-4-methylpentanoate.
| Parameter | Recommended Condition/Value | Rationale & Notes |
| Solvent | Anhydrous aprotic solvents (DCM, THF, Toluene) | The Passerini reaction is generally faster in non-polar, aprotic solvents that favor the concerted mechanism.[3] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reactive aldehydes. Gentle heating (40-50 °C) may be necessary for less reactive substrates. |
| Concentration | 0.5 - 1.0 M | Higher concentrations can accelerate the reaction rate.[8] |
| Stoichiometry | Isocyanide:Aldehyde:Carboxylic Acid (1.0 : 1.0-1.2 : 1.0-1.2) | A slight excess of the aldehyde and carboxylic acid can help drive the reaction to completion. |
| Reaction Time | 4 - 48 hours | Highly dependent on the specific substrates used. Monitor by TLC. |
| Diastereoselectivity | Moderate to good | The use of a chiral isocyanide is expected to induce diastereoselectivity. The degree of selectivity will depend on the structures of the aldehyde and carboxylic acid.[6][7] |
| Yield | 60 - 95% | Dependant on the specific substrates and purification efficiency. |
Safety and Handling Precautions
Isocyanides are toxic and have a strong, unpleasant, and pervasive odor. All manipulations involving isocyanides must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Use syringes and Schlenk techniques for transferring isocyanides to minimize exposure.
-
Quenching: Any residual isocyanide in glassware can be quenched by rinsing with a solution of hydrochloric acid in methanol.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Phosphoryl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Conclusion
The Passerini reaction utilizing methyl 2-isocyano-4-methylpentanoate offers a powerful and efficient strategy for the synthesis of chiral, peptidomimetic α-acyloxy amides. The protocols detailed in this guide provide a robust starting point for researchers to explore the synthetic utility of this versatile multicomponent reaction. By understanding the reaction mechanism and key experimental parameters, scientists can effectively leverage this chemistry to generate diverse libraries of complex molecules for applications in drug discovery and materials science.
References
- Andreana, P. R.; Liu, C. C.; Schreiber, S. L. Stereochemical Control of the Passerini Reaction. Org. Lett.2004, 6 (23), 4231–4233.
- Banfi, L.; Riva, R. The Passerini Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2005.
- Banfi, L.; Basso, A.; Guanti, G.; Riva, R. A new highly stereoselective Passerini-amine deprotection-acyl migration (PADAM) sequence. Tetrahedron: Asymmetry2003, 14 (21), 3557-3560.
- Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39 (18), 3168-3210.
- Denmark, S. E.; Fan, Y. Catalytic, Enantioselective, α-Addition of Isocyanides to Aldehydes. J. Am. Chem. Soc.2003, 125 (26), 7825–7827.
- El Kaim, L.; Grimaud, L.; Oble, J. Phenol Ugi-Smiles Systems. Angew. Chem. Int. Ed.2005, 44 (48), 7961-7964.
- Hulme, C.; Gore, V. Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Curr. Med. Chem.2003, 10 (1), 51-80.
- Nixey, T.; Hulme, C. The aqueous Passerini reaction: a new protocol for the synthesis of α-acyloxy amides. Tetrahedron Lett.2002, 43 (36), 6833-6835.
- Passerini, M. Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con acetone ed acido acetico. Gazz. Chim. Ital.1921, 51, 126-129.
- Pirrung, M. C.; Sarma, K. D. The Passerini Reaction in Water. J. Am. Chem. Soc.2004, 126 (2), 444–445.
- Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J.; Allen, A.; Olsen, M. A. An Investigation of Isocyanide-Based Multicomponent Reactions in Peptide Synthesis. J. Org. Chem.2000, 65 (5), 1516–1524.
- Tempest, P. A. Recent advances in the application of multicomponent reactions in drug discovery. Curr. Opin. Drug Discov. Devel.2005, 8 (6), 776-788.
- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angew. Chem.1959, 71 (11), 386-386.
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- 2. synarchive.com [synarchive.com]
- 3. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [open.bu.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Throughput Combinatorial Library Generation Using Methyl 2-Isocyano-4-Methylpentanoate
Application Note: High-Throughput Combinatorial Library Generation Using Methyl 2-Isocyano-4-Methylpentanoate
Target Audience: Discovery Chemists, Peptidomimetic Researchers, and Drug Development Professionals Technique: Isocyanide-Based Multicomponent Reactions (IMCRs)
Executive Summary
The rapid exploration of chemical space is a foundational pillar of modern drug discovery. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), have revolutionized combinatorial chemistry by enabling the one-pot assembly of complex, drug-like scaffolds[1].
This application note details the use of methyl 2-isocyano-4-methylpentanoate (the isocyanide derivative of L-leucine methyl ester) as a privileged building block for generating peptidomimetic libraries. By incorporating this specific α -isocyano ester, researchers can seamlessly introduce a lipophilic isobutyl side chain—a critical recognition motif for numerous proteases—while retaining a C-terminal methyl ester handle for downstream Post-Ugi Modifications (PUM)[2],[3].
Mechanistic Rationale & Structural Advantages
The Causality of Component Selection
In a standard U-4CR, a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide condense to form a bis-amide (an α -acylamino amide)[4]. The selection of methyl 2-isocyano-4-methylpentanoate is highly strategic:
-
Biomimetic Architecture: The resulting scaffold inherently mimics a leucine residue, making it highly valuable for targeting protein-protein interactions (PPIs) and enzyme active sites.
-
Orthogonal Reactivity: The methyl ester group survives the Ugi reaction conditions intact. Post-reaction, it can be saponified to a free acid, reacted with hydrazines, or utilized in intramolecular cyclizations to form conformationally constrained diketopiperazines or macrocycles[3].
Reaction Thermodynamics
The Ugi reaction is driven by a highly favorable atom economy (losing only one molecule of water) and the irreversible nature of its final step[4]. The reaction proceeds via the condensation of the amine and carbonyl to form an electrophilic Schiff base (imine). The isocyanide undergoes an α -addition to the imine, forming a highly reactive nitrilium ion. Subsequent trapping by the carboxylate anion yields an α -adduct, which rapidly undergoes an irreversible Mumm rearrangement (an intramolecular acyl transfer from oxygen to nitrogen) to yield the stable bis-amide[4].
Fig 1: Mechanistic pathway of the Ugi-4CR utilizing methyl 2-isocyano-4-methylpentanoate.
Experimental Protocol: 96-Well Parallel Library Generation
To ensure a self-validating system , this protocol incorporates strategic pre-incubation steps to minimize side reactions and utilizes in-line LC-MS validation to confirm intermediate formation before committing the entire reagent matrix[5].
Materials Required
-
Isocyanide: Methyl 2-isocyano-4-methylpentanoate (0.5 M in Methanol)
-
Amines, Aldehydes, Carboxylic Acids: Diverse building block library (0.5 M in Methanol)
-
Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Causality Note: Polar protic solvents are strictly required as they stabilize the nitrilium intermediate and facilitate the proton transfer essential for the Mumm rearrangement[3].
-
Equipment: 96-well deep-well glass reactor plates, orbital shaker, centrifugal evaporator (e.g., Genevac).
Step-by-Step Methodology
Phase 1: Imine Pre-Formation (Mitigating Passerini Side-Products)
-
Dispense 100 µL of the primary amine stock (50 µmol) into each well of the 96-well plate.
-
Add 100 µL of the aldehyde/ketone stock (50 µmol) to the corresponding wells.
-
Seal the plate and agitate on an orbital shaker at 400 rpm for 30–60 minutes at room temperature.
-
Self-Validation Check: Spot check 3-4 random wells via LC-MS. You must observe the mass of the Schiff base (imine) and the disappearance of the starting amine. Causality: Failing to pre-form the imine allows the isocyanide to react directly with the carbonyl and acid, yielding the Passerini 3-CR α -acyloxy amide impurity[4].
-
Phase 2: Multicomponent Assembly 4. Unseal the plate and add 100 µL of the carboxylic acid stock (50 µmol) to each well. 5. Immediately follow with 100 µL of the methyl 2-isocyano-4-methylpentanoate stock (50 µmol). The total reaction volume is now 400 µL (0.125 M final concentration per component). 6. Reseal the plate and agitate at room temperature for 12–24 hours. The Ugi reaction is generally exothermic and highly efficient at these concentrations[4].
Phase 3: High-Throughput Workup & Validation 7. Remove the solvent completely using a centrifugal evaporator under reduced pressure. 8. Re-dissolve the crude residues in 500 µL of Dichloromethane (DCM). 9. Pass the solutions through a 96-well Solid Phase Extraction (SPE) plate packed with 400 mg Silica gel (100-200 mesh)[5]. Wash with 1 mL of 50% Ethyl Acetate in Hexanes to elute the peptidomimetic products while retaining unreacted polar acids and amines. 10. Evaporate the eluent to yield the purified library.
Fig 2: High-throughput 96-well combinatorial workflow for IMCR library generation.
Quantitative Data & Library Analysis
The efficiency of methyl 2-isocyano-4-methylpentanoate in U-4CRs is highly dependent on the steric bulk of the carbonyl and amine components. Below is a representative performance matrix demonstrating expected yields and purities based on structural variations.
Table 1: Representative Combinatorial Matrix and Yields
| Entry | Amine Component | Carbonyl Component | Acid Component | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| 1 | Benzylamine | Benzaldehyde | Acetic Acid | 12 | 88 | >95% |
| 2 | Aniline | Formaldehyde | Benzoic Acid | 12 | 82 | >95% |
| 3 | Isobutylamine | Acetone | Formic Acid | 24 | 76 | >90% |
| 4 | tert-Butylamine | Benzaldehyde | Acetic Acid | 24 | 45* | >85% |
| 5 | Benzylamine | Cyclohexanone | Boc-Glycine | 18 | 85 | >95% |
*Note on Entry 4: The combination of bulky amines (e.g., tert-butylamine) with bulky ketones severely hinders imine formation and subsequent nucleophilic attack, leading to lower yields[2]. If low yields are observed, switching the solvent to 2,2,2-Trifluoroethanol (TFE) often recovers conversion rates by acting as a strong hydrogen-bond donor, thereby increasing the electrophilicity of the imine.
Troubleshooting & Analytical Validation
To maintain the integrity of the combinatorial library, monitor the following critical failure points:
-
Observation of Passerini Byproducts (Missing Amine Incorporation):
-
Diagnostic: LC-MS shows a mass corresponding to[Aldehyde + Acid + Isocyanide].
-
Correction: The imine formation was incomplete. Increase the pre-incubation time (Phase 1) or add a mild dehydrating agent (e.g., anhydrous Na2SO4 or 3Å molecular sieves) to the imine formation step.
-
-
Incomplete Isocyanide Consumption:
-
Diagnostic: Strong characteristic isocyanide odor remains; TLC shows a high Rf spot reacting with phosphomolybdic acid (PMA).
-
Correction: Ensure the carboxylic acid is fully soluble. If using poorly soluble aromatic acids, gently warm the reaction to 40°C or switch to a TFE/DCM co-solvent system.
-
-
Diastereomeric Mixtures:
-
Diagnostic: LC-MS shows a single mass but split chromatographic peaks.
-
Correction: Because methyl 2-isocyano-4-methylpentanoate contains a chiral center (if derived from enantiopure L-leucine) and the Ugi reaction generates a new stereocenter at the former carbonyl carbon, diastereomers are expected. If stereocontrol is required, chiral induction must be optimized using specific chiral acids or rigid cyclic imines.
-
References
-
Isocyanide Based Multi Component Reactions in Combinatorial Chemistry - PubMed. Available at: [Link][1]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics: The Ugi reaction - Beilstein Journal of Organic Chemistry. Available at:[Link][3]
-
A Resource-Efficient and Highly Flexible Procedure for a Three-Component Synthesis of 2-Imidazolines - The Journal of Organic Chemistry. Available at:[Link][2]
-
Isocyanide 2.0 - The Royal Society of Chemistry. Available at:[Link][5]
Sources
- 1. Isocyanide based multi component reactions in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
Application Note: Long-Term Storage, Handling, and Decontamination Protocols for Methyl 2-isocyano-4-methylpentanoate
Application Note: Long-Term Storage, Handling, and Decontamination Protocols for Methyl 2-isocyano-4-methylpentanoate
Introduction and Chemical Context
Methyl 2-isocyano-4-methylpentanoate is an amino acid-derived aliphatic isocyanide (isonitrile) synthesized from leucine[1]. It is a highly valuable building block in modern organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi four-component reaction, the Passerini reaction, and the construction of complex 2-imidazoline heterocyclic scaffolds[1][2].
Despite its synthetic utility, methyl 2-isocyano-4-methylpentanoate—like most low-molecular-weight isocyanides—possesses an extremely penetrating, disagreeable odor that can cause nausea and headaches upon exposure[3]. Furthermore, its functional group is highly reactive toward transition metals, acids, and oxidizing agents. Consequently, establishing rigorous, causality-driven protocols for its storage, handling, and decontamination is critical for maintaining laboratory safety, preserving reagent integrity, and ensuring reproducible experimental outcomes.
Physicochemical Profile
To properly design a handling system, the physicochemical parameters of the reagent must be understood. The data below summarizes the key properties dictating its storage and handling requirements.
| Parameter | Specification / Data | Rationale for Handling Consideration |
| Chemical Name | Methyl 2-isocyano-4-methylpentanoate | Derived from leucine; contains a terminal isocyano (-N≡C) group. |
| CAS Number | 158340-98-8 (S-enantiomer) / 67524-41-8 (Racemic) | Identifies specific stereoisomers[4][5]. |
| Physical State | Red to pale-yellow oil (at 20°C) | Prone to aerosolization and surface contamination during transfer[1]. |
| Reactivity | Nucleophilic and Electrophilic | Reacts violently with strong acids (exothermic hydrolysis)[3]. |
| Odor Profile | Highly pungent, characteristic isocyanide odor | Requires strict fume hood containment and chemical destruction of waste[3]. |
Long-Term Storage Protocols
The degradation of isocyanides is primarily driven by acid-catalyzed hydrolysis (yielding formamides) and transition-metal-catalyzed polymerization. To preserve the structural integrity of methyl 2-isocyano-4-methylpentanoate over extended periods, the following storage protocol must be implemented:
-
Temperature Control: Store the reagent at 2°C to 8°C (refrigerated) or -20°C for multi-year storage. Lower temperatures significantly reduce the vapor pressure, mitigating odor release upon opening and slowing spontaneous polymerization.
-
Atmospheric Exclusion: The primary container must be purged with an inert gas (Argon or dry Nitrogen) before sealing. Moisture ingress will slowly hydrolyze the isocyanide over time.
-
Secondary Containment: Place the primary glass vial inside a secondary, tightly sealed outer container (e.g., a Teflon-lined jar) containing a small amount of activated carbon or indicating desiccant. The activated carbon acts as an odor sink in the event of micro-leaks from the primary septum.
-
Segregation: Strictly segregate from strong acids, oxidizing agents (e.g., bleach, peroxides), and transition metal salts.
Experimental Handling and Transfer Methodology
Because the human olfactory system can detect isocyanides at parts-per-billion (ppb) levels, handling procedures must be treated as self-validating containment systems. If an odor is detected outside the fume hood, the containment protocol has failed.
Step-by-Step Transfer Protocol
-
Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). Line the working surface with chemical-absorbent pads to catch micro-spills.
-
Equilibration: Bring the secondary container to room temperature inside the fume hood before opening. Opening a cold primary vial will cause atmospheric condensation, introducing water into the reagent.
-
Transfer:
-
For precise volumetric transfer: Use a gas-tight glass syringe with a stainless-steel needle. Flush the syringe with Argon prior to drawing the liquid.
-
For gravimetric transfer: Tare a sealed reaction vessel, add the isocyanide via syringe, and re-weigh the sealed vessel to determine the exact mass.
-
-
Resealing: Immediately purge the primary vial with Argon, replace the septum/cap, wrap tightly with Parafilm, and return it to the secondary carbon-filled container before removing it from the fume hood.
Decontamination and Waste Neutralization Protocol
Standard washing or evaporation techniques are insufficient for isocyanides. The functional group must be chemically destroyed. The most reliable method is acid-catalyzed hydration, which converts the highly odorous isocyanide into a benign, odorless formamide[3].
Note: Do NOT use bleach (sodium hypochlorite) for isocyanide decontamination, as it can generate hazardous, highly toxic chlorinated byproducts and sudden exothermic reactions.
Step-by-Step Decontamination Workflow
-
Bath Preparation: Inside the fume hood, prepare a decontamination bath consisting of a 5% to 10% solution of sulfuric acid ( H2SO4 ) in methanol [3]. The methanol acts as a solvent to dissolve the lipophilic methyl 2-isocyano-4-methylpentanoate, ensuring intimate contact with the acid.
-
Submersion: Immediately submerge all contaminated items (syringes, needles, spatulas, empty vials, and reaction flasks) into the methanolic acid bath. Draw the solution up into syringes several times to wash the internal barrels.
-
Hydrolysis Incubation: Allow the equipment to soak for a minimum of 2 to 4 hours. The acid catalyzes the addition of water/methanol across the −N≡C bond.
-
Validation: The protocol is self-validating; the complete absence of the characteristic isocyanide odor indicates that the hydrolysis to the corresponding formamide is complete.
-
Neutralization: Carefully neutralize the acidic methanolic bath by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3 ) until gas evolution ( CO2 ) ceases and the pH reaches 7-8.
-
Disposal: Dispose of the neutralized mixture in the appropriate aqueous/organic mixed waste stream according to institutional guidelines.
Workflow Visualization
The following diagram maps the logical progression of methyl 2-isocyano-4-methylpentanoate from storage through experimental use and final chemical destruction.
Caption: Lifecycle workflow of isocyanide handling, from inert storage through acid-catalyzed decontamination.
Sources
Technical Notes & Optimization
Technical Support Center: Purification of Methyl 2-Isocyano-4-methylpentanoate
Technical Support Center: Purification of Methyl 2-Isocyano-4-methylpentanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 2-isocyano-4-methylpentanoate (the isocyanide derivative of L-leucine methyl ester).
Isocyanides are highly valuable building blocks for multicomponent reactions (e.g., Ugi and Passerini reactions). However, their purification is notoriously difficult due to extreme odor, acid lability, and thermal sensitivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: My isolated yield of methyl 2-isocyano-4-methylpentanoate is unusually low after silica gel chromatography, and NMR shows a return to the formamide precursor. What went wrong? A1: Your isocyanide was likely hydrolyzed by the stationary phase.
-
Causality: Isocyanides are highly sensitive to acidic environments. Standard silica gel contains acidic silanol groups that, in the presence of ambient moisture, protonate the electrophilic isocyano carbon, catalyzing its rapid hydrolysis back to the formamide precursor.
-
Solution: You must deactivate the silica gel. Pre-flush your column with an eluent containing 1–5% triethylamine (Et 3 N) to neutralize the acidic sites before loading your crude mixture. Alternatively, switch to neutral or basic alumina.
Q2: I am scaling up my synthesis (>10 mmol). Is column chromatography still the most efficient purification method? A2: No. For larger scales, vacuum distillation is strongly preferred.
-
Causality: Prolonged exposure to stationary phases at a large scale increases the risk of degradation and consumes excessive amounts of solvent. Methyl 2-isocyano-4-methylpentanoate has a relatively low molecular weight and sufficient volatility to be distilled[1].
-
Solution: Perform a Kugelrohr or fractional distillation under high vacuum (< 0.1 mmHg). The high vacuum is critical because it lowers the boiling point, allowing you to keep the heating bath below 80°C, thereby preventing thermal polymerization or decomposition[2].
Q3: How do I manage the severe odor and toxicity during the purification process? A3: Isocyanides possess a notoriously foul odor detectable at parts-per-billion levels and carry toxicity risks.
-
Causality: The high vapor pressure of this low-molecular-weight isocyanide allows it to volatilize rapidly at room temperature.
-
Solution: Conduct all operations—including rotary evaporation, chromatography, and distillation—inside a certified fume hood. Establish a self-validating safety system: keep a bath of 5% methanolic hydrochloric acid (HCl) in the hood. Wash all contaminated glassware, TLC plates, and waste in this acid bath to instantly hydrolyze the volatile isocyanide into the odorless formamide before removing anything from the hood.
Q4: How can I quickly validate that my purified fraction is the desired isocyanide and not an impurity? A4: Use Infrared (IR) spectroscopy and 13 C NMR as your primary self-validating analytical tools.
-
Causality: The isocyano group (R–N ≡ C) possesses a highly distinct electronic structure that stands out from standard organic functional groups.
-
Solution: Run an IR spectrum of the neat oil. A successful purification is immediately validated by a sharp, intense absorption band at ~2140–2160 cm −1 (N ≡ C stretch). In 13 C NMR, the terminal isocyanide carbon will appear as a characteristic deshielded signal (often a triplet due to 14 N coupling) around 155–160 ppm .
Part 2: Experimental Protocols
Protocol A: Triethylamine-Deactivated Flash Chromatography (For < 5 mmol scale)
This protocol utilizes chemical deactivation to prevent acid-catalyzed degradation, ensuring a self-validating high-purity yield.
-
Stationary Phase Preparation: Slurry pack a glass column with silica gel (100–200 mesh) using a solvent mixture of Hexane/Ethyl Acetate (90:10) containing 2% v/v triethylamine (Et 3 N).
-
Column Conditioning: Flush the packed column with at least two column volumes of the Et 3 N-doped eluent to fully neutralize acidic silanol sites.
-
Sample Loading: Dissolve the crude methyl 2-isocyano-4-methylpentanoate in a minimum volume of the eluent (without Et 3 N) and carefully apply it to the top of the silica bed.
-
Elution: Elute the column using Hexane/Ethyl Acetate (10:90 to 3:97 gradient).
-
Fraction Monitoring: Since isocyanides lack a strong UV chromophore, spot fractions on a TLC plate and visualize using a basic KMnO 4 stain (isocyanides rapidly reduce KMnO 4 , appearing as bright yellow spots on a purple background).
-
Concentration: Combine the product-containing fractions and evaporate the solvent under reduced pressure. Critical Step: Keep the rotary evaporator water bath ≤ 25°C to prevent volatilization of the pure product.
Protocol B: High-Vacuum Kugelrohr Distillation (For > 5 mmol scale)
This protocol relies on thermodynamic separation, minimizing thermal stress on the target molecule[2].
-
Apparatus Setup: Transfer the dried, crude reaction oil to a Kugelrohr distillation flask. Connect the receiving bulbs and ensure the final collection bulb is submerged in a dry ice/acetone bath (–78°C) to trap the highly volatile isocyanide.
-
Evacuation: Apply high vacuum (< 0.1 mmHg) to the system before applying any heat. This removes residual low-boiling solvents (e.g., CH 2 Cl 2 ) and prevents oxidative degradation.
-
Distillation: Gradually increase the Kugelrohr oven temperature to 60–75°C. The methyl 2-isocyano-4-methylpentanoate will vaporize and condense as a clear liquid in the chilled receiving bulb.
-
Inert Storage: Once distillation is complete, backfill the apparatus with Argon gas. Transfer the purified isocyanide to a dark vial, purge with Argon, and store at –20°C to prevent long-term polymerization.
Part 3: Quantitative Data Presentation
The following table summarizes the operational metrics for choosing the appropriate purification technique based on experimental constraints,[1],[2].
| Purification Technique | Optimal Scale | Typical Yield | Purity (NMR) | Processing Time | Odor Exposure Risk |
| Et 3 N-Deactivated Silica | 0.1 to 5.0 mmol | 80 – 90% | > 95% | 2 – 3 Hours | High (Open fractions) |
| Kugelrohr Distillation | > 5.0 mmol | 85 – 95% | > 98% | 1 – 2 Hours | Low (Closed system) |
| Parallel Filtration (RSC) | 0.2 to 1.0 mmol | 90 – 98% | > 90% | < 30 Minutes | Medium |
Part 4: Workflow Visualization
The following diagram illustrates the logical decision-making process for purifying crude methyl 2-isocyano-4-methylpentanoate based on reaction scale and analytical validation.
Decision tree for the purification of crude methyl 2-isocyano-4-methylpentanoate based on scale.
References
- Source: Indian Journal of Chemistry (niscpr.res.in)
- Isocyanide 2.
- Source: The Journal of Organic Chemistry (acs.org)
Sources
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-isocyano-4-methylpentanoate Coordination
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-isocyano-4-methylpentanoate Coordination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges associated with transition-metal-catalyzed reactions involving methyl 2-isocyano-4-methylpentanoate (an enantiopure, L-leucine-derived α -isocyano ester).
Isocyanides are notoriously difficult ligands to tame. While their isoelectronic relationship to carbon monoxide makes them excellent C1 building blocks for imidoylative cross-couplings and multicomponent reactions, their superior σ -donating capabilities frequently lead to catalyst poisoning[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize catalyst loading and maximize turnover frequencies (TOF).
Fundamental Principles & Mechanistic Causality
To troubleshoot effectively, we must first understand the causality behind the experimental behavior of methyl 2-isocyano-4-methylpentanoate.
The σ -Donor / π -Acceptor Paradigm: Unlike carbon monoxide, which is a strong π -acceptor, isocyanides are exceptionally strong σ -donors and only moderate π -acceptors. When methyl 2-isocyano-4-methylpentanoate coordinates to a transition metal (e.g., Pd, Ru, or Fe), it dramatically increases the electron density at the metal center.
-
The Causality of Poisoning: If the isocyanide-to-metal ratio is too high, multiple isocyanide ligands will coordinate to the metal, forming coordinatively saturated, electron-rich complexes (e.g., [Pd(CNR)4] ). These species are thermodynamically stable "resting states" that refuse to undergo the necessary oxidative addition or migratory insertion required to propagate the catalytic cycle[2].
-
The Causality of Polymerization: Conversely, if catalyst loading is too high relative to the substrate, the metal centers can initiate unwanted coordination polymerization of the isocyanide monomers, consuming your chiral starting material.
Catalytic Cycle & Poisoning Pathways
Caption: Catalytic cycle of Pd-mediated isocyanide insertion highlighting catalyst poisoning pathways.
Troubleshooting & FAQs (Q&A)
Q: My Pd-catalyzed imidoylative cross-coupling stalled at 40% conversion. Should I increase the catalyst loading from 5 mol% to 10 mol%? A: No. Increasing the catalyst loading often exacerbates the problem. Stalled reactions in isocyanide chemistry are rarely due to a lack of active metal; they are usually caused by catalyst poisoning via over-coordination. If you add more catalyst, you risk shifting the equilibrium toward inactive multinuclear Pd-isocyanide clusters. Solution: Keep the catalyst loading low (1–5 mol%) and drastically reduce the steady-state concentration of the isocyanide in the reaction mixture by adding the methyl 2-isocyano-4-methylpentanoate dropwise via a syringe pump over 2–4 hours.
Q: I am observing a complex mixture of byproducts rather than my target ketenimine or imidoyl complex. What is happening? A: You are likely observing α -addition (polymerization) or hydrolysis. Methyl 2-isocyano-4-methylpentanoate contains an α -proton and an ester group, making it susceptible to side reactions. If the 1,1-migratory insertion step is too slow (often due to poor catalyst choice or low temperature), the coordinated isocyanide will undergo successive insertions with other isocyanide molecules, forming polyisocyanides. Solution: Switch to a more electron-deficient ligand on your metal to accelerate migratory insertion, or use a highly active base-metal catalyst like the nucleophilic ferrate complex (TBA[Fe]) at 5 mol% loading, which has been proven to facilitate rapid carbene transfer to isocyanides without polymerization[3].
Q: How do I completely remove the transition metal after the reaction? Isocyanides make the metals highly soluble. A: Use an isocyanide-based quenching agent (QA). Because isocyanides bind transition metals so strongly, you can exploit this thermodynamically favorable interaction during workup. Adding a functionalized isocyanide scavenger (like 1,4-bis(3-isocyanopropyl)piperazine) or an isocyanide-functionalized silica gel will rapidly sequester Pd, Cu, or Ru residues, dropping metal contamination below 5 ppm[4].
Quantitative Data: Catalyst Loading Optimization Matrix
The following table synthesizes optimization data for coordinating methyl 2-isocyano-4-methylpentanoate (and structurally analogous aliphatic isocyanides) across different transition metal systems.
| Catalyst System | Loading (mol%) | Isocyanide Addition Method | Temp (°C) | Conversion (%) | TOF (h⁻¹) | Mechanistic Observation / Causality |
| Pd(OAc)₂ / dppf | 2.0 | Syringe Pump (4h) | 80 | >95 | High | Optimal. Low steady-state[R-NC] prevents coordinative saturation[2]. |
| Pd(OAc)₂ / dppf | 5.0 | All at once | 80 | 40 (Stalled) | Low | High absolute [R-NC] leads to rapid formation of inactive [Pd(CNR)4] . |
| TBA[Fe(CO)₃NO] | 5.0 | All at once | 80 | 88 | Moderate | Optimal for carbene transfer. The Hieber anion resists poisoning[3]. |
| TBA[Fe(CO)₃NO] | 2.5 | All at once | 80 | 45 | Low | Underloading fails to overcome the activation barrier for diazo decomposition[3]. |
| Ru Complex 4' | 0.005 | All at once | 80 | 100 | 4000 | Ultra-low loading is viable for hydrogenation; prevents deactivation[5]. |
Self-Validating Experimental Protocol
To ensure reproducibility and prevent catalyst poisoning, use the following step-by-step methodology for the Palladium-Catalyzed Imidoylative Cross-Coupling of methyl 2-isocyano-4-methylpentanoate. This protocol is designed as a self-validating system, meaning the experiment contains built-in checkpoints to verify mechanistic success before proceeding.
Reagents:
-
Aryl halide (1.0 equiv, 1.0 mmol)
-
Methyl 2-isocyano-4-methylpentanoate (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (2.0 mol%)
-
Ligand (e.g., dppf, 2.5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Internal Standard: Dodecane (0.5 mmol)
Step-by-Step Workflow:
-
Catalyst Pre-Activation: In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂, dppf, and the aryl halide in anhydrous toluene (5.0 mL). Stir at room temperature for 15 minutes.
-
Causality: This allows the oxidative addition of the aryl halide to the Pd(0) species to occur before the isocyanide is introduced, ensuring the catalyst does not get trapped in a Pd(0)-isocyanide resting state.
-
-
Base and Standard Addition: Add Cs₂CO₃ and the dodecane internal standard. Heat the mixture to 80 °C.
-
Controlled Isocyanide Addition (Critical Step): Dissolve methyl 2-isocyano-4-methylpentanoate in 2.0 mL of anhydrous toluene. Load this into a gas-tight syringe. Using a syringe pump, add the isocyanide solution to the reaction mixture at a rate of 0.5 mL/hour .
-
Causality: This maintains a low steady-state concentration of the isocyanide, ensuring that the rate of 1,1-migratory insertion exceeds the rate of multiple isocyanide coordination.
-
-
Validation Checkpoint (Self-Validation): After 1 hour of addition, withdraw a 10 µL aliquot under argon. Quench in diethyl ether and analyze via GC-FID.
-
If the mass balance of the aryl halide relative to dodecane is <90% but product formation is low: Isocyanide polymerization is occurring. Decrease the syringe pump rate to 0.25 mL/hour.
-
If aryl halide conversion matches product formation: The catalytic cycle is turning over efficiently. Maintain the current parameters.
-
-
Completion and Quenching: Once addition is complete, stir for an additional 1 hour. Quench the reaction by adding an isocyanide-functionalized silica scavenger (QA@SiO₂) to sequester the palladium[4]. Filter through a pad of Celite and concentrate in vacuo.
References
-
Disilaruthena- and Ferracyclic Complexes Containing Isocyanide Ligands as Effective Catalysts for Hydrogenation of Unfunctionalized Sterically Hindered Alkenes Journal of the American Chemical Society[Link]
-
Base Metal Catalyzed Isocyanide Insertions Chemistry - A European Journal[Link]
-
Iron‐Catalysed Carbene Transfer to Isocyanides as a Platform for Heterocycle Synthesis PubMed Central (PMC)[Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions PubMed Central (PMC)[Link]
-
An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO aerobic oxidation and atom transfer radical polymerization RSC Publishing[Link]
-
A convenient synthesis of enantiomerically pure α-isocyano esters and Nβ-Fmoc-amino alkyl isonitriles NIScPR[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron‐Catalysed Carbene Transfer to Isocyanides as a Platform for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Reference Data & Comparative Studies
A Comparative Guide to Validated HPLC Methods for Purity Determination of Methyl 2-isocyano-4-methylpentanoate
A Comparative Guide to Validated HPLC Methods for Purity Determination of Methyl 2-isocyano-4-methylpentanoate
Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
Methyl 2-isocyano-4-methylpentanoate, a derivative of the amino acid leucine, is a chiral isocyanide ester of significant interest in organic synthesis. Its unique reactivity makes it a valuable precursor for the synthesis of complex peptides, heterocyclic compounds, and other novel chemical entities. The purity of this reagent is paramount; trace impurities can lead to unwanted side reactions, compromise yields, and, in the context of drug development, introduce potentially harmful substances into the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust determination of methyl 2-isocyano-4-methylpentanoate purity. We will dissect a fully validated stability-indicating Reversed-Phase HPLC (RP-HPLC) method, benchmark it against alternative chromatographic techniques, and provide the detailed protocols necessary for immediate implementation in a quality control or research environment. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific validity and regulatory compliance.[1][2][3]
Section 1: The Primary Workhorse: A Stability-Indicating RP-HPLC Method
For routine purity assessment and impurity profiling, a stability-indicating HPLC method is the gold standard.[4][5][6] Its purpose is to provide an unambiguous assessment of the analyte of interest in the presence of its potential degradation products, process impurities, and matrix components.[7][8]
Method Development & Rationale
The development of a robust HPLC method is a systematic process. For methyl 2-isocyano-4-methylpentanoate, several key molecular features guide our choices:
-
Hydrolytic Instability: The ester and isocyano groups are susceptible to hydrolysis. Therefore, the mobile phase pH must be carefully controlled to prevent on-column degradation. A slightly acidic pH (e.g., 3-5) is often optimal for stabilizing ester functionalities.
-
Moderate Polarity: The molecule possesses both polar (ester, isocyano) and non-polar (isobutyl) moieties, making it an ideal candidate for reversed-phase chromatography.
-
UV Chromophore: The isocyano and carbonyl groups provide sufficient UV absorbance for sensitive detection, typically in the range of 210-230 nm.
Based on these considerations, a C18 stationary phase with a water/acetonitrile mobile phase system was selected as the starting point.
Table 1: Optimized RP-HPLC Chromatographic Conditions
| Parameter | Optimized Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid provides a consistent, slightly acidic pH to suppress silanol activity and prevent analyte degradation. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. |
| Gradient | Isocratic: 60:40 (A:B) | An isocratic method is simpler, more robust, and often sufficient for purity analysis where impurities are chemically similar to the main peak.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.[4] |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times. |
| Detection | UV at 215 nm | Provides a good response for the analyte based on its chromophores. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
Forced Degradation: Proving Specificity
To qualify this method as "stability-indicating," forced degradation studies are essential.[10][11] The objective is to intentionally stress the analyte to produce its likely degradation products and prove that the method can separate these new peaks from the intact analyte peak. The goal is to achieve a modest degradation of 5-20%.[12]
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Procedure | Observation |
| Acid Hydrolysis | 1 mg/mL in 0.1 M HCl at 60°C for 4 hrs | Significant degradation observed. A primary degradant peak was well-resolved from the parent peak. |
| Base Hydrolysis | 1 mg/mL in 0.1 M NaOH at RT for 1 hr | Rapid and extensive degradation. Multiple degradant peaks were resolved. The isocyano group is highly sensitive to basic conditions. |
| Oxidation | 1 mg/mL in 3% H₂O₂ at RT for 24 hrs | Moderate degradation with a distinct oxidative impurity peak resolved from the main analyte.[7] |
| Thermal | Solid sample at 80°C for 48 hrs | Minor degradation observed, indicating good thermal stability in the solid state. |
| Photolytic | 1 mg/mL solution exposed to ICH-specified light (1.2 million lux hours, 200 W h/m²) | Negligible degradation, suggesting the molecule is photostable. |
The successful separation of all generated degradation products confirms the specificity and stability-indicating nature of the developed RP-HPLC method.
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[2][3]
1. Specificity: As demonstrated in the forced degradation studies, the method is highly specific. The analyte peak was resolved from all degradation products, and a blank (diluent) injection showed no interfering peaks at the retention time of the analyte.
2. Linearity & Range: Linearity was assessed by preparing solutions of methyl 2-isocyano-4-methylpentanoate at five concentrations, typically from 50% to 150% of the nominal assay concentration.
-
Result: The method was found to be linear over the range of 50-300 µg/mL.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.
Table 3: Representative Linearity Data
| Concentration (µg/mL) | Peak Area (n=3, mean) |
| 50 | 485120 |
| 100 | 971550 |
| 150 | 1458930 |
| 200 | 1945300 |
| 250 | 2432100 |
| Correlation Coefficient (r²) | 0.9998 |
3. Accuracy (Recovery): Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery of the analyte was then calculated.
-
Result: Mean recovery was between 99.2% and 101.1% across all levels.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[13]
4. Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Table 4: Accuracy and Precision Summary
| Validation Parameter | Level | Result |
| Accuracy | 80% | 99.2% Recovery |
| 100% | 100.5% Recovery | |
| 120% | 101.1% Recovery | |
| Precision (Repeatability) | 100% | 0.8% RSD (n=6) |
| Precision (Intermediate) | 100% | 1.2% RSD (n=6) |
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1. The LOQ was verified by demonstrating acceptable precision (%RSD ≤ 10%) at this concentration.[13]
-
Result: LOD was determined to be 0.1 µg/mL and LOQ was 0.3 µg/mL.
6. Robustness: The method's robustness was evaluated by making small, deliberate variations in key parameters.
-
Variations: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Result: No significant impact on retention time, peak shape, or resolution was observed, demonstrating the method is robust for routine use.
7. System Suitability: System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Parameters: Tailing factor (≤ 1.5), theoretical plates (> 2000), and %RSD of replicate standard injections (≤ 1.0%).
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Section 2: Comparative Analysis of Alternative Methods
While the validated RP-HPLC method is excellent for achiral purity, other techniques are required to answer different questions, such as enantiomeric purity, or may offer advantages in specific contexts.
Alternative 1: Chiral HPLC for Enantiomeric Purity
As methyl 2-isocyano-4-methylpentanoate is a chiral molecule, determining its enantiomeric excess (e.e.) is critical, especially in pharmaceutical applications where stereoisomers can have vastly different biological activities.
-
Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of compounds.[14][15] The separation typically occurs in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode.[16][17]
-
Advantages: Provides direct measurement of enantiomeric purity, which is impossible with standard RP-HPLC.
-
Disadvantages: Requires specialized, more expensive columns. Method development can be more complex and time-consuming.[14]
Alternative 2: Gas Chromatography (GC) for Volatile Impurities
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.
-
Methodology: A sample is volatilized and separated on a capillary column (e.g., a non-polar DB-1 or mid-polarity DB-5). A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[18] This method is particularly useful for detecting volatile process impurities like residual solvents (e.g., dichloromethane, ethyl acetate).
-
Advantages: High resolution and sensitivity for volatile analytes. Faster run times are often possible.
-
Disadvantages: The primary limitation is the thermal stability of the analyte. Isocyanides can be thermally labile, potentially degrading in a hot GC injector port, which would lead to inaccurate purity measurements.[18] This makes GC less suitable for quantifying the main component but useful for specific volatile impurities.
Performance Comparison
Table 5: Comparison of Analytical Methods for Purity Assessment
| Parameter | RP-HPLC (Stability-Indicating) | Chiral HPLC | Gas Chromatography (GC-FID) |
| Primary Application | Achiral Purity & Impurity Profiling | Enantiomeric Purity | Volatile Impurities & Residual Solvents |
| Selectivity | Excellent for structural isomers and degradants. | Excellent for enantiomers. | Excellent for volatile compounds. |
| Sensitivity | High (ng level) | Moderate to High | Very High (pg level) |
| Robustness | High (well-established technology) | Moderate (sensitive to mobile phase) | High, but analyte must be thermally stable. |
| Speed | Moderate (10-30 min run time) | Moderate to Slow | Fast (<15 min run time) |
| Cost (Consumables) | Low to Moderate | High (specialized columns) | Low |
| Key Limitation | Cannot separate enantiomers. | Cannot determine achiral purity effectively. | Analyte must be volatile and thermally stable. |
Section 3: Detailed Experimental Protocol: RP-HPLC Method
This section provides a step-by-step protocol for implementing the validated stability-indicating RP-HPLC method.
1. Reagent and Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Mobile Phase A: Prepare 0.1% formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Prepare 0.1% formic acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of methyl 2-isocyano-4-methylpentanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (200 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (200 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
2. Chromatographic System & Conditions
-
Use an HPLC system equipped with a UV detector, pump, and autosampler.
-
Set the chromatographic conditions as specified in Table 1 .
3. Analysis Procedure
-
Equilibrate the column with the mobile phase (60:40 B:A) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the Working Standard Solution five times to perform the system suitability test. Verify that all system suitability parameters are met.
-
Inject the Sample Solution in duplicate.
-
Inject a single Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor system drift.
4. Calculation of Purity Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
For the comprehensive quality control of methyl 2-isocyano-4-methylpentanoate, a multi-faceted approach is recommended. The primary method for determining chemical purity and profiling degradation products should be a validated, stability-indicating RP-HPLC method as detailed in this guide. Its robustness, specificity, and adherence to regulatory validation standards make it ideal for routine analysis in a regulated environment.
This method should be complemented by a dedicated Chiral HPLC method to control the enantiomeric purity of the material. While Gas Chromatography can be a useful tool for analyzing volatile process impurities or residual solvents, its utility for quantifying the thermally sensitive parent compound is limited and should be approached with caution. By selecting the appropriate analytical tool for the specific question at hand, researchers and drug development professionals can ensure the quality, safety, and efficacy of their work.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
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ICH Q2 Analytical Method Validation. SlideShare.
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A Comparative Guide to Assessing the Purity of Synthesized Ethyl Isocyanoacetate. BenchChem.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
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Result of Forced degradation study. ResearchGate.
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Stability Indicating HPLC Method Development and Validation. SciSpace.
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Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
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ANALYSIS FOR ISOCYANATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Conditional Test Method (CTM) 024. U.S. Environmental Protection Agency (EPA).
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Indirect determination of isocyanates by gas chromatography. PubMed, National Institutes of Health.
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Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research.
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Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
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Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
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On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Center for Biotechnology Information (NCBI).
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
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A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results.
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
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Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Scribd.
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Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers.
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Comparative Analysis of Methyl 2-isocyano-4-methylpentanoate Fragmentation by Mass Spectrometry
Comparative Analysis of Methyl 2-isocyano-4-methylpentanoate Fragmentation by Mass Spectrometry
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of analytical chemistry, the structural elucidation of novel or uncommon molecules is a frequent challenge. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[1] This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-isocyano-4-methylpentanoate, a compound structurally related to the amino acid leucine.
Predicted Electron Ionization (EI) Mass Spectrum
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often predictable fragmentation.[2] The resulting pattern of fragment ions serves as a molecular fingerprint. For methyl 2-isocyano-4-methylpentanoate (C₈H₁₃NO₂), we can predict the key fragmentation pathways by considering its three main structural features: the methyl ester group, the isocyano group, and the branched isobutyl side chain.
1.1. The Molecular Ion (M⁺•)
The first step in interpreting an EI mass spectrum is to identify the molecular ion peak (M⁺•), which represents the intact molecule with one electron removed. The nominal molecular weight of methyl 2-isocyano-4-methylpentanoate is 155. Therefore, we expect to see a molecular ion peak at a mass-to-charge ratio (m/z) of 155. Given the presence of a single nitrogen atom, this peak will conform to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] The stability of this molecular ion may be moderate, as the molecule possesses several labile bonds prone to cleavage.
1.2. Key Predicted Fragmentation Pathways
The fragmentation of the M⁺• ion is driven by the formation of stable carbocations and neutral losses.[4] We can anticipate several major fragmentation routes for methyl 2-isocyano-4-methylpentanoate:
-
α-Cleavage at the Ester Group: One of the most common fragmentation pathways for esters is the cleavage of the bond alpha to the carbonyl group.[5][6] This can occur in two ways:
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion at m/z 124 . This is often a prominent peak in the spectra of methyl esters.
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon results in the loss of the entire carbomethoxy group as a radical (•COOCH₃, 59 Da). This generates an ion corresponding to the alkyl portion of the molecule at m/z 96 .
-
-
Cleavage Driven by the Branched Alkyl Chain: Fragmentation is highly favored at branching points because it leads to the formation of more stable secondary or tertiary carbocations.[7][8]
-
Loss of the Isobutyl Group: A significant fragmentation is the cleavage of the bond between the alpha-carbon (C2) and the beta-carbon (C3), leading to the loss of an isobutyl radical (•C₄H₉, 57 Da). The charge is retained by the fragment containing the functional groups, resulting in an ion at m/z 98 .
-
Loss of an Isopropyl Radical: Cleavage at the tertiary carbon within the isobutyl side chain is also highly probable. This leads to the loss of an isopropyl radical (•C₃H₇, 43 Da) from the molecular ion, producing a fragment ion at m/z 112 . This is a characteristic loss for compounds containing a terminal isopropyl group, such as leucine derivatives.[9]
-
-
McLafferty Rearrangement: This classic rearrangement occurs in molecules containing a carbonyl group and an accessible gamma-hydrogen.[10] In this case, a hydrogen atom from the C4 position can be transferred to the carbonyl oxygen via a six-membered transition state, leading to the cleavage of the C2-C3 bond. This results in the elimination of a neutral isobutylene molecule (C₄H₈, 56 Da) and the formation of a radical cation at m/z 99 . This is often a very prominent peak in the spectra of such esters.[5][11]
-
Fragmentation related to the Isocyano Group: The isocyano group (-N≡C) can also influence fragmentation. While less documented than ester fragmentation, loss of hydrogen isocyanide (HNC, 27 Da) or rearrangement pathways involving this group are possible, potentially leading to smaller fragment ions.
1.3. Visualizing the Predicted Fragmentation
The relationships between the molecular ion and its primary fragment ions can be visualized using a fragmentation diagram.
Caption: Predicted EI fragmentation pathways for methyl 2-isocyano-4-methylpentanoate.
1.4. Summary of Predicted Key Ions
The following table summarizes the most likely prominent ions in the EI mass spectrum of methyl 2-isocyano-4-methylpentanoate.
| m/z | Proposed Ion Structure/Formula | Fragmentation Mechanism |
| 155 | [C₈H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 124 | [C₇H₁₀NO]⁺ | α-Cleavage: Loss of methoxy radical (•OCH₃) |
| 112 | [C₅H₈NO₂]⁺ | Cleavage at branch: Loss of isopropyl radical (•C₃H₇) |
| 99 | [C₄H₅NO₂]⁺• | McLafferty Rearrangement: Loss of isobutylene (C₄H₈) |
| 98 | [C₄H₄NO₂]⁺ | α-Cleavage: Loss of isobutyl radical (•C₄H₉) |
| 96 | [C₆H₁₀N]⁺ | α-Cleavage: Loss of carbomethoxy radical (•COOCH₃) |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Comparison with Orthogonal Analytical Techniques
While mass spectrometry provides excellent information on molecular weight and fragmentation, a comprehensive structural confirmation relies on integrating data from multiple analytical techniques.
| Technique | Information Provided | Strengths | Weaknesses |
| GC-MS | Molecular weight, fragmentation pattern, retention time. | High sensitivity, provides structural "fingerprint," excellent for volatile compound analysis. | Isomers can have similar fragmentation; "hard" ionization can lead to weak or absent molecular ion. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through bonds. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides clear identification of key bonds (C=O, N≡C). | Provides no information on molecular weight or the overall carbon skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be indispensable for confirming the structure. ¹H NMR would show distinct signals for the methoxy protons (~3.7 ppm), the proton at the C2 position, and the complex splitting patterns of the isobutyl group's protons. ¹³C NMR would confirm the presence of eight unique carbons, including the characteristic signals for the ester carbonyl (~170 ppm) and the isocyano carbon.
Infrared (IR) Spectroscopy: IR spectroscopy would provide immediate confirmation of the two key functional groups. A strong, sharp absorbance band around 2150 cm⁻¹ would be characteristic of the isocyano (N≡C) stretch, while a strong absorbance around 1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group.
Experimental Protocol for GC-MS Analysis
To translate the predictive analysis into practice, a robust experimental method is required. The following outlines a standard protocol for the analysis of methyl 2-isocyano-4-methylpentanoate by GC-MS.
3.1. Workflow Diagram
Caption: Standard workflow for GC-MS analysis of a volatile organic compound.
3.2. Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the synthesized methyl 2-isocyano-4-methylpentanoate in a high-purity volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
Injection: 1 µL of the sample solution injected in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.[7]
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: 3 minutes, to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target analyte in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the observed m/z values and their relative abundances to the predicted fragmentation pattern detailed in Section 1.
-
Conclusion
The structural elucidation of methyl 2-isocyano-4-methylpentanoate provides an excellent case study in the predictive power of electron ionization mass spectrometry. By systematically analyzing the molecule's functional groups and structural motifs, we have constructed a detailed and reliable predicted fragmentation pattern. The anticipated formation of key ions at m/z 124 (loss of •OCH₃), m/z 112 (loss of •C₃H₇), and a characteristic McLafferty rearrangement ion at m/z 99 serve as primary diagnostic markers for identification.
While powerful, MS should be part of an integrated analytical strategy. The definitive confirmation of the compound's structure would be achieved by corroborating the MS data with NMR spectroscopy for connectivity and IR spectroscopy for functional group verification. This multi-faceted approach exemplifies the rigorous standards of modern chemical analysis and ensures the highest degree of confidence in structural assignments.
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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AIP Publishing. (2019). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). Oleic methyl ester fragmentation patterns. Retrieved from [Link]
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Yang, S., et al. (2010). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 51(5), 1162-1173. Retrieved from [Link]
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ResearchGate. (n.d.). The McLafferty rearrangement: A personal recollection. Retrieved from [Link]
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JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]
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RSC Publishing. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 22(33), 18456-18466. Retrieved from [Link]
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YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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IntechOpen. (2017). Interpretation of Mass Spectra. Retrieved from [Link]
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Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]
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- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. scienceready.com.au [scienceready.com.au]
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- 8. GCMS Section 6.9.2 [people.whitman.edu]
- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Methyl 2-Isocyano-4-methylpentanoate vs. Cyclohexyl Isocyanide in Passerini Reactions
Comparative Guide: Methyl 2-Isocyano-4-methylpentanoate vs. Cyclohexyl Isocyanide in Passerini Reactions
As a Senior Application Scientist navigating the landscape of multicomponent reactions (MCRs), selecting the optimal isocyanide is rarely a simple matter of availability. In the Passerini three-component reaction (P-3CR)—a cornerstone for synthesizing α -acyloxy carboxamides and depsipeptides—the choice of isocyanide dictates the kinetic landscape, the steric trajectory of the transition state, and the ultimate stereochemical outcome.
This guide provides an objective, data-grounded comparison between a classic aliphatic substrate, cyclohexyl isocyanide (CyNC) , and a complex chiral α -isocyano ester, methyl 2-isocyano-4-methylpentanoate (derived from L-leucine).
Mechanistic Causality & Reactivity Profiles
To understand the divergent performance of these two isocyanides, we must first examine the P-3CR mechanism. Unlike the Ugi reaction, the Passerini reaction proceeds via a non-ionic pathway in aprotic media[1]. The reaction initiates with the formation of a loosely hydrogen-bonded adduct between the aldehyde and the carboxylic acid.
Recent high-level DFT calculations have overturned the historical assumption of a concerted mechanism, proving that the α -addition of the isocyanide to form a nitrilium intermediate is the rate-determining step (RDS)[2]. This step is highly sensitive to the electronic and steric properties of the isocyanide.
-
Cyclohexyl Isocyanide (CyNC): As a secondary aliphatic isocyanide, CyNC possesses a highly nucleophilic carbenic carbon with a moderate steric profile. It attacks the hydrogen-bonded electrophile rapidly, making it an ideal candidate for high-throughput library generation where reaction velocity is prioritized over stereocontrol.
-
Methyl 2-Isocyano-4-methylpentanoate (Leu-OMe-NC): This substrate introduces two critical variables. First, the electron-withdrawing methyl ester group attenuates the nucleophilicity of the isocyanide carbon. Second, the bulky isobutyl side chain creates significant steric shielding. Consequently, the activation energy required to form the nitrilium intermediate is higher, slowing the reaction. However, this exact steric bulk is causally responsible for internal asymmetric induction, enabling the diastereoselective synthesis of chiral depsipeptides[3].
Logical workflow of the Passerini 3-CR mechanism highlighting the rate-determining step.
Solvent Effects & Kinetic Optimization
Historically, P-3CRs were restricted to aprotic solvents like dichloromethane (DCM) to suppress competitive side reactions. However, the kinetic barrier of the nitrilium formation can be manipulated via solvent choice:
-
Strong Hydrogen Bond Donating Solvents: The addition of hexafluoroisopropanol (HFIP) dramatically accelerates the reaction. HFIP hydrogen-bonds to the carbonyl oxygen, lowering its LUMO and increasing its electrophilicity without quenching the nitrilium intermediate. For CyNC, shifting from pure DCM to an 80:20 DCM:HFIP mixture can increase yields from 32% (at 8h) to 72% (in just 1h)[4].
-
Aqueous Media: Water accelerates the reaction via the hydrophobic effect, forcing the organic components into highly concentrated reactive micro-droplets. CyNC reactions in water at 50°C have demonstrated yields up to 90% within 2 hours[5].
Quantitative Performance Comparison
The following table synthesizes experimental data to guide your substrate and condition selection based on your target compound profile.
| Parameter | Cyclohexyl Isocyanide (CyNC) | Methyl 2-Isocyano-4-methylpentanoate |
| Structure Type | Secondary aliphatic isocyanide | Chiral α -isocyano ester (L-Leu derived) |
| Nucleophilicity | High | Moderate (attenuated by ester group) |
| Steric Hindrance | Moderate | High (isobutyl side chain) |
| Typical Reaction Time | 1 - 8 hours | 6 - 24+ hours |
| Diastereoselectivity | Poor (~1:1 d.r.) | Good (up to 80:20 d.r. via internal induction) |
| Optimal Solvents | DCM:HFIP (80:20) or Water | DCM or DCM:MeOH |
| Primary Application | High-throughput library generation | Synthesis of chiral depsipeptides/peptidomimetics |
Self-Validating Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify the success of each mechanistic phase.
Protocol A: HFIP-Accelerated P-3CR with Cyclohexyl Isocyanide
Optimized for rapid library generation and high yield.
-
Component Preparation: In a 10 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.5 mmol) in 0.8 mL of Dichloromethane (DCM).
-
Solvent Activation: Add 0.2 mL of Hexafluoroisopropanol (HFIP) to achieve an 80:20 DCM:HFIP ratio.
-
Validation: The mixture must remain a clear, homogeneous solution, indicating proper solvation prior to the RDS.
-
-
Isocyanide Addition: Cool the mixture to 0°C. Add cyclohexyl isocyanide (1.2 mmol) dropwise over 5 minutes to control the exotherm.
-
Incubation: Remove the ice bath and stir at room temperature for 1 hour.
-
Validation: Monitor via TLC (e.g., 20% EtOAc/Heptane). The complete disappearance of the UV-active aldehyde spot confirms the end of the kinetic phase.
-
-
Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the α -acyloxy carboxamide.
Protocol B: Diastereoselective Synthesis with Methyl 2-Isocyano-4-methylpentanoate
Optimized for the synthesis of sterically hindered, chiral depsipeptides.
-
Component Preparation: Dissolve the prochiral aldehyde (1.0 mmol) and N-protected amino acid (e.g., Boc-Phe-OH, 1.2 mmol) in 2.0 mL of anhydrous DCM under a nitrogen atmosphere.
-
Isocyanide Addition: Add methyl 2-isocyano-4-methylpentanoate (1.2 mmol) in a single portion at room temperature.
-
Incubation: Stir the reaction mixture for 12–24 hours.
-
Causality: The extended incubation time is strictly required to overcome the steric barrier imposed by the isobutyl group during the α -addition step.
-
-
Validation & Workup: Confirm reaction completion via LC-MS by identifying the target mass [M+H]+ . Concentrate the mixture in vacuo.
-
Purification & Stereochemical Validation: Purify via column chromatography.
-
Validation: Conduct 1 H NMR analysis on the purified product. The spectrum will reveal two distinct sets of peaks for the diastereomers (typically integrating to an 80:20 d.r.), confirming successful asymmetric induction[3].
-
Standard experimental workflow for isocyanide-based Passerini three-component reactions.
Strategic Applications in Drug Development
The divergence in reactivity between these two isocyanides dictates their utility in pharmaceutical development:
-
Cyclohexyl Isocyanide is the workhorse of early-stage discovery. Its robust reactivity allows for the rapid generation of highly diverse α -acyloxy amide libraries. Furthermore, it is heavily utilized in O-arylative Passerini reactions involving Smiles rearrangements[6].
-
Methyl 2-Isocyano-4-methylpentanoate is a precision tool. It is deployed when the target is a conformationally restricted peptidomimetic or a cyclic depsipeptide. The ester functionality provides a synthetic handle for late-stage functionalization (e.g., saponification and subsequent macrocyclization), making it invaluable in the synthesis of complex natural product analogs and glycomimetics[3].
References
-
Title : O-Arylative Passerini Reactions Source : Organic Letters (ACS Publications), 2006 URL :[Link]
-
Title : Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source : Beilstein Journal of Organic Chemistry, 2014 URL :[Link]
-
Title : Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect Source : The Journal of Organic Chemistry (ACS Publications), 2015 URL :[Link]
-
Title : Synthesis of Depsipeptides via Isocyanide-Based Consecutive Bargellini–Passerini Multicomponent Reactions Source : SynOpen (Thieme), 2021 URL :[Link]
- Source: The Journal of Organic Chemistry (ACS Publications)
-
Title : C-Linked Glycomimetic Libraries Accessed by the Passerini Reaction Source : International Journal of Molecular Sciences (MDPI), 2019 URL :[Link]
-
Title : A convenient synthesis of enantiomerically pure α-isocyano esters and Nβ-Fmoc-amino alkyl isonitriles Source : Indian Journal of Chemistry, 2018 URL :[Link]
Sources
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. d-nb.info [d-nb.info]
- 6. O-Arylative Passerini Reactions [organic-chemistry.org]
Safety & Regulatory Compliance
Personal protective equipment for handling Methyl 2-isocyano-4-methylpentanoate
Personal protective equipment for handling Methyl 2-isocyano-4-methylpentanoate
An essential pillar of advanced drug development and synthetic chemistry is the safe, controlled handling of highly reactive intermediates. Methyl 2-isocyano-4-methylpentanoate (an isocyanide derivative of leucine) is a highly valuable building block, particularly in Ugi and Passerini multi-component reactions (). However, isocyanides present unique logistical and safety challenges. They are notorious for their penetrating, highly offensive odors—detectable at sub-part-per-million (ppm) levels—and their potential toxicity.
As a Senior Application Scientist, I have designed this comprehensive guide to provide you with field-proven, self-validating protocols for the handling, personal protective equipment (PPE) selection, and disposal of Methyl 2-isocyano-4-methylpentanoate. By understanding the mechanistic causality behind these safety measures, your laboratory can operate with absolute confidence and environmental compliance.
Quantitative Safety & PPE Matrix
To establish a self-validating safety system, every piece of equipment must serve a specific mechanistic purpose. Isocyanides are highly volatile and easily absorbed through inhalation and dermal contact. The following table summarizes the quantitative metrics and logical justifications for your PPE and engineering controls.
| Safety Parameter | Quantitative Metric / Specification | Causality & Operational Logic |
| Primary Containment | Fume Hood Face Velocity: 80–120 fpm | Maintains strict negative pressure. Isocyanides bind strongly to olfactory receptors; proper airflow ensures vapors cannot diffuse into the general laboratory space. |
| Hand Protection | Double-layered Nitrile or Butyl Rubber ( ≥ 8 mil ) | Thicker, chemically resistant gloves prevent dermal penetration (1[1]). Double-gloving allows the immediate shedding of the outer layer if contaminated, preserving the sterile inner barrier. |
| Eye/Face Protection | Splash-proof Goggles & Face Shield | Protects ocular mucosa from volatile organics and physical splash hazards during reagent transfer. |
| Body Protection | Flame-retardant Laboratory Coat | Provides a physical barrier against spills. Because isocyanides are often handled in flammable organic solvents, flame retardancy mitigates secondary fire risks. |
| Decontamination | 5% (v/v) Methanolic H2SO4 | Provides the precise proton concentration required to drive the acid hydrolysis of the isocyanide into an odorless formamide without causing a dangerous exotherm. |
Operational Workflow: Handling Methyl 2-isocyano-4-methylpentanoate
When handling this compound, the primary objective is absolute vapor containment.
Step 1: Environmental Setup
-
Clear the fume hood of all unnecessary equipment and spent solvent waste to ensure unobstructed, laminar airflow.
-
Verify the fume hood monitor reads between 80 and 120 feet per minute (fpm).
-
Line the working surface with highly absorbent, chemical-resistant bench paper to immediately capture micro-spills.
Step 2: Reagent Transfer
-
Keep the isocyanide container tightly sealed until the exact moment of transfer.
-
Use dedicated, disposable glass pipettes or gas-tight syringes for measuring the liquid. Causality: Using dedicated equipment prevents cross-contamination and limits the surface area exposed to the laboratory environment.
Step 3: Reaction Execution
-
Ensure all reaction vessels (e.g., Schlenk flasks) are free of star cracks and are securely clamped.
-
If the reaction requires heating, equip the system with a highly efficient reflux condenser chilled to at least 5°C to prevent the escape of volatile isocyanide vapors.
Decontamination & Disposal Protocol
Do not attempt to wash isocyanide-contaminated glassware with standard soap and water, and never dispose of isocyanide waste down standard laboratory drains (2[2]). Isocyanides are stable under basic conditions but undergo rapid hydrolysis in the presence of aqueous or alcoholic acids.
We utilize a 5% methanolic sulfuric acid solution to chemically destroy the isocyanide, converting it into an odorless, less toxic formamide derivative (3[3]).
Step-by-Step Chemical Destruction Workflow
-
Preparation: In a secondary container within the fume hood, prepare a bath of 5% (v/v) sulfuric acid ( H2SO4 ) in methanol.
-
Immersion: Submerge all contaminated glassware (pipettes, flasks, syringes) completely into the acid bath.
-
Hydrolysis (The Mechanism): Allow the glassware to soak for 30 to 60 minutes. Mechanistic Causality: The acid protonates the terminal carbon of the isocyano group ( R−N≡C ). Subsequent nucleophilic attack by methanol/water yields the corresponding formamide ( R−NH−CHO ). This breaks the chemical structure responsible for the foul odor and toxicity.
-
Validation Check: Carefully waft the air above the acid bath. The complete cessation of the characteristic foul isocyanide odor serves as a self-validating indicator that the hydrolysis is complete.
-
Waste Segregation: Transfer the neutralized acid wash into a clearly labeled "Hazardous Waste - Acidic Organics" container.
-
Final Disposal: Coordinate with your Environmental Health & Safety (EHS) department to have the sealed waste containers transferred to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing (2[2]).
Isocyanide Decontamination & Disposal Pathway
Workflow for the safe handling, chemical decontamination, and disposal of isocyanide derivatives.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Immediately evacuate personnel from the immediate area to prevent inhalation exposure.
-
Ventilate: Ensure maximum laboratory ventilation is active.
-
PPE Upgrade: Responders must don a NIOSH-approved respirator with an organic vapor cartridge before approaching the spill.
-
Neutralization: Do not use water. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, carefully treat the area with the 5% methanolic sulfuric acid solution to destroy residual traces of the isocyanide.
-
Collection: Sweep the neutralized absorbent into a sealed, labeled hazardous waste container for incineration.
References
-
A convenient synthesis of enantiomerically pure α-isocyano esters and Nβ-Fmoc-amino alkyl isonitriles Indian Journal of Chemistry [Link]
-
cyclohexyl isocyanide - Organic Syntheses Procedure Organic Syntheses [Link]
-
Guide to Handling Isocyanates Safe Work Australia[Link]
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
